

Application Notes and Protocols for FD-1080 in Small Animal Vascular Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence imaging in the second near-infrared (NIR-II) window (1000-1700 nm) offers significant advantages for in vivo small animal imaging, including deeper tissue penetration, reduced autofluorescence, and higher spatial resolution compared to traditional visible and NIR-I (700-900 nm) imaging.[1][2][3] **FD-1080** is a small-molecule cyanine dye specifically designed for the NIR-II window, with both excitation and emission peaks in this region, making it an excellent candidate for high-contrast vascular imaging.[4][5][6] These application notes provide detailed protocols for the use of **FD-1080** for vascular imaging in small animals, targeting researchers and professionals in drug development and preclinical studies.

Properties of FD-1080

FD-1080 is a heptamethine cyanine dye with sulfonic and cyclohexene groups that enhance its water solubility and stability.[5] A key characteristic of **FD-1080** is the significant increase in its quantum yield upon binding to serum proteins, such as fetal bovine serum (FBS), which is crucial for its in vivo performance.[5][7]

Quantitative Data Summary

For clear comparison, the key quantitative properties of **FD-1080** are summarized in the table below.



Property	Value	Notes
Excitation Wavelength (Ex)	1064 nm	Optimal excitation for deep tissue imaging.[4][7]
Emission Wavelength (Em)	1080 nm	Emission within the NIR-II window.[4][7]
Quantum Yield (in ethanol)	0.31%	[5][7]
Quantum Yield (with FBS)	5.94%	Significant enhancement upon binding to serum proteins.[5][7]
Signal-to-Background Ratio (SBR)	4.32 (hindlimb vessel)	Under 1064 nm excitation.[6]
Resolved Blood Vessel FWHM	0.47 mm (hindlimb)	Full Width at Half-Maximum under 1064 nm excitation.[6][7]
Resolved Sagittal Sinus FWHM	0.65 mm	Under 1064 nm excitation, compared to 1.43 mm under 808 nm.[6][7]

Experimental Protocols Preparation of FD-1080 Formulation for Injection

For in vivo applications, **FD-1080** is typically complexed with fetal bovine serum (FBS) to enhance its fluorescence and circulation time.

Materials:

- FD-1080 dye
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile microcentrifuge tubes
- 0.22 μm sterile syringe filter



Protocol:

- Prepare a stock solution of FD-1080 in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Store this stock solution in aliquots at -20°C in the dark.[8]
- To prepare the working solution, dilute the **FD-1080** stock solution with warm PBS to a concentration ranging from 2 to 10 μM.[8]
- For the **FD-1080**-FBS complex, mix the **FD-1080** working solution with FBS. A common method is to encapsulate **FD-1080** with FBS.[6][7]
- Incubate the mixture at room temperature for a specified time to allow for complex formation.
- \bullet Filter the final solution through a 0.22 μm sterile syringe filter before injection to remove any aggregates.

Small Animal Preparation and Anesthesia

Proper animal handling and anesthesia are critical for successful and ethical imaging experiments.

Materials:

- Small animal (e.g., mouse)
- Anesthesia machine with isoflurane
- Heating pad
- Hair removal cream or electric clippers

Protocol:

- Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) mixed with oxygen.
- Once the animal is fully anesthetized (confirmed by lack of pedal reflex), remove the fur from the imaging area (e.g., hindlimb, head) using hair removal cream or clippers to minimize light



scattering and absorption.

 Place the animal on a heating pad to maintain body temperature throughout the imaging procedure.

In Vivo Vascular Imaging Procedure

This protocol outlines the steps for acquiring vascular images using a NIR-II imaging system.

Materials:

- Prepared FD-1080-FBS complex solution
- Anesthetized small animal
- NIR-II imaging system equipped with:
 - A 1064 nm laser for excitation
 - An InGaAs camera for detection
 - A long-pass filter (e.g., 1100 nm or 1300 nm)
- Syringe for intravenous injection (e.g., 30-gauge)

Protocol:

- Position the anesthetized animal in the imaging chamber.
- Acquire a baseline (pre-injection) image of the region of interest.
- Administer the FD-1080-FBS complex solution via intravenous injection (e.g., tail vein). A
 typical injection volume is 200 μL of an 80 μM working solution for a mouse.[8]
- Immediately begin acquiring a time-lapse series of images to capture the dynamic vascular filling.
- Continue imaging for the desired duration to observe the distribution and clearance of the dye. Imaging can be performed for several hours post-injection.[9]



Data Analysis and Visualization Data Analysis

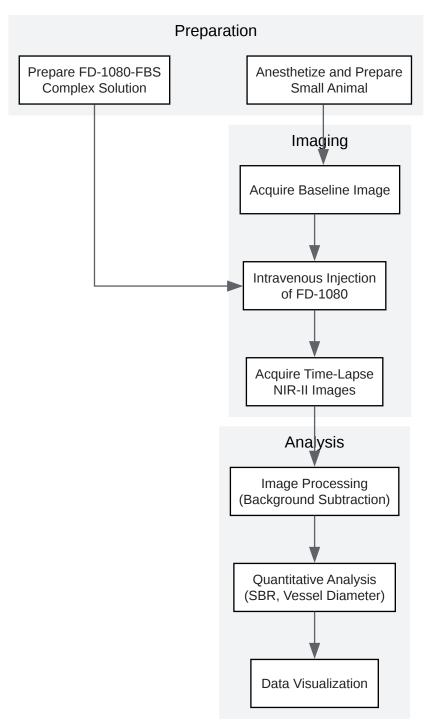
- Image Processing: Correct for background fluorescence by subtracting the pre-injection image from the post-injection images.[10]
- Signal-to-Background Ratio (SBR) Calculation: Define a region of interest (ROI) over a blood vessel and an adjacent background region. Calculate the SBR as the mean fluorescence intensity of the vessel ROI divided by the mean intensity of the background ROI.
- Vessel Diameter Measurement: Use line profiles across vessels in the image to measure the full width at half-maximum (FWHM), which provides an estimate of the vessel diameter.[6][7]

Visualization with Graphviz

The following diagrams illustrate the key workflows and concepts.



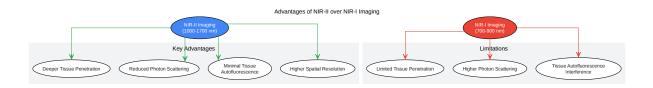
Experimental Workflow for FD-1080 Vascular Imaging



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Caption: Workflow for in vivo vascular imaging using **FD-1080**.





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Caption: Comparison of NIR-I and NIR-II imaging windows.

Conclusion

FD-1080 is a powerful tool for high-resolution, deep-tissue vascular imaging in small animals. Its unique spectral properties within the NIR-II window, combined with its enhanced fluorescence upon binding to serum proteins, enable clear visualization of vascular structures that are often challenging to resolve with conventional imaging agents. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize **FD-1080** in their preclinical imaging studies, facilitating advancements in drug development and our understanding of various disease models.

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Methodological & Application





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